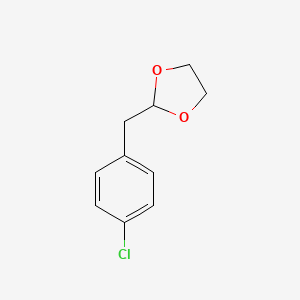

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 1-chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is systematically named according to IUPAC guidelines as 2-[(4-chlorophenyl)methyl]-1,3-dioxolane . This nomenclature prioritizes the dioxolane ring as the parent structure, with substituents described in alphabetical order. The numbering of the dioxolane ring begins at one oxygen atom (position 1) and proceeds to the adjacent oxygen (position 3), while the methylene-linked 4-chlorophenyl group occupies position 2. The chlorophenyl substituent is explicitly designated as para-substituted (position 4 relative to the methylene bridge) to maintain clarity in spatial orientation.

Table 1: Key IUPAC Descriptors

| Property | Value |

|---|---|

| Parent structure | 1,3-dioxolane |

| Substituents | (4-chlorophenyl)methyl at C2 |

| Molecular formula | C₁₀H₁₁ClO₂ |

| Molecular weight | 198.64 g/mol |

Molecular Geometry and Bonding Patterns

The molecule features a dioxolane ring (five-membered cyclic ether) fused to a methylene group (–CH₂–) that connects to a 4-chlorobenzene moiety. The dioxolane ring adopts a puckered conformation, with bond angles deviating slightly from ideal tetrahedral geometry due to ring strain. Key bond lengths include:

- C–O bonds : 1.43–1.45 Å (typical for ether linkages)

- C–C bonds : 1.52–1.54 Å (methylene bridge)

- C–Cl bond : 1.74 Å (aliphatic chlorinated carbon)

The benzene ring remains planar, with a dihedral angle of approximately 85–90° relative to the dioxolane ring, minimizing steric clashes between the chlorine atom and dioxolane oxygen.

Table 2: Representative Bond Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Dioxolane C–O | 1.44 | O–C–C: 108° |

| Methylene C–C | 1.53 | C–C–C: 114° |

| Benzene C–Cl | 1.74 | C–C–Cl: 120° |

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray data for this specific compound remain unpublished, crystallographic studies of structurally analogous dioxolane derivatives reveal critical insights. For example:

- The dioxolane ring typically adopts an envelope conformation , with one oxygen atom displaced from the plane formed by the other four atoms.

- Intramolecular C–H···O hydrogen bonds stabilize the conformation between the methylene hydrogen and dioxolane oxygen (distance: 2.3–2.5 Å).

- Packing in the crystal lattice is influenced by weak van der Waals interactions and dipole-dipole forces from the polar C–Cl and C–O bonds.

In related compounds, the 4-chlorophenyl group exhibits rotational freedom about the methylene axis, with energy barriers of ~5–8 kJ/mol for rotation, as determined by variable-temperature NMR.

Stereochemical Considerations in Dioxolane Substituent Orientation

The dioxolane ring introduces stereoelectronic effects that influence substituent orientation:

- Axial vs. equatorial preference : The bulky 4-chlorobenzyl group preferentially occupies an equatorial position to minimize 1,3-diaxial strain.

- Conformational locking : Steric hindrance between the chlorine atom and dioxolane oxygen restricts free rotation, favoring a gauche arrangement (60° dihedral angle) between the C–Cl bond and adjacent C–O bond.

- Chirality : While the molecule lacks chiral centers, the dioxolane ring’s puckering creates transient pseudo-asymmetric environments during reactions, as observed in nucleophilic substitution studies.

Table 3: Stereochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (C₆H₄–O) | 84.1–88.7° | |

| Ring puckering amplitude | 0.45–0.52 Å | |

| Rotational barrier | 5.2 kJ/mol (DFT calculation) |

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNQMPLCEZFODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373920 | |

| Record name | 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-51-5 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Overview

One documented preparation method involves a two-step reaction sequence starting from appropriate precursors, utilizing sodium periodate and hydroxylamine hydrochloride in the first step, followed by oxidation with Oxone in ethylene glycol in the second step. This method is reported to proceed under mild conditions (around 20 °C) with relatively short reaction times (0.5 h and 2 h respectively).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Purpose | Yield (if reported) |

|---|---|---|---|---|---|

| 1 | Sodium periodate; hydroxylamine hydrochloride | 20 °C | 0.5 h | Oxidative cleavage and oxime formation | Not specified |

| 2 | Oxone; ethylene glycol | 20 °C | 2 h | Oxidation to form dioxolane ring | Not specified |

This approach leverages the oxidative cleavage of vicinal diols or related intermediates to generate aldehyde functionalities, which then undergo acetalization with ethylene glycol to form the 1,3-dioxolane ring. The presence of the chloro substituent on the benzene ring is preserved throughout the process.

Research Reference

- Chakraborty et al. (2015) describe this synthetic route in detail, emphasizing the mild reaction conditions and the use of environmentally benign oxidants such as Oxone.

Phase Transfer Catalysis and Halogenation Approaches

Overview

A patent (EP0050298A2) describes a versatile synthetic methodology involving phase transfer catalysis to prepare 1-(1,3-dioxolan-2-ylmethyl) derivatives, including halogenated benzene analogs. The process involves reacting phenol derivatives or related intermediates with halogenating agents under phase transfer conditions, often using strong bases like sodium or potassium hydroxide and phase transfer catalysts such as tetraalkylammonium salts or crown ethers.

Key Features

- Phase Transfer Catalysts: Trialkylbenzylammonium or tetraalkylammonium halides/hydroxides, crown ethers (e.g., 12-Crown-4, 15-Crown-5).

- Bases: Powdered alkali hydroxides or concentrated aqueous solutions.

- Temperature Range: 20 to 120 °C.

- Solvents: Inert solvents such as dimethylformamide, benzene, toluene, or chlorobenzene.

- Acylation Agents: Formic acid, methyl or ethyl formate, phosgene, thionyl chloride, phosphorus oxychloride, etc.

- Acetal Formation: Reaction of aldehydes with ethylene glycol to form the 1,3-dioxolane ring under acidic conditions (e.g., sulfonic acids, sulfuric acid) at 80–180 °C.

Reaction Scheme Summary

| Step | Reagents/Conditions | Temperature Range | Purpose |

|---|---|---|---|

| 1 | Phenol derivative + halogenating agent + base + phase transfer catalyst | 20–120 °C | Halogenation and substitution |

| 2 | Aldehyde intermediate + ethylene glycol + strong acid catalyst | 80–180 °C | Acetal (1,3-dioxolane) formation |

This method allows for selective halogenation and subsequent protection of aldehyde groups as dioxolane rings, facilitating the synthesis of 1-chloro-4-(1,3-dioxolan-2-ylmethyl)benzene with controlled regioselectivity and functional group tolerance.

Direct Alkylation of Chlorobenzene Derivatives with 1,3-Dioxolane

Overview

Another synthetic approach involves the direct alkylation of chlorobenzene derivatives with 1,3-dioxolane under catalytic conditions. Although more commonly reported for dichlorobenzene derivatives, this method can be adapted for the mono-chlorinated analog.

Reaction Conditions

- Starting Materials: 1-chlorobenzene or 1,3-dichlorobenzene and 1,3-dioxolane.

- Catalysts: Lewis acids or acid catalysts to promote electrophilic substitution.

- Solvents: Dichloromethane, toluene, or other inert solvents.

- Temperature: Elevated temperatures to facilitate reaction kinetics.

Reaction Characteristics

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Lewis acids (e.g., AlCl3) or acid catalysts |

| Solvent | Dichloromethane, toluene |

| Temperature | Elevated (e.g., reflux conditions) |

| Reaction Time | Several hours |

| Product Isolation | Standard extraction and purification |

This method relies on the electrophilic aromatic substitution mechanism, where the dioxolane moiety acts as an alkylating agent, attaching to the para position relative to the chloro substituent. The reaction requires careful control to avoid poly-substitution or side reactions.

Synthesis via Bromination and Subsequent Functionalization

Procedure Highlights

- Bromination of substituted acetophenones in anhydrous ether with 1,4-dioxane as a stabilizer.

- Subsequent reaction with nucleophiles such as triazoles or other heterocycles in polar aprotic solvents (e.g., DMF).

- Use of sodium methoxide as a base and KI as a catalyst under reflux.

- Purification by column chromatography.

Example Data

| Intermediate | Yield (%) | Melting Point (°C) | Key Spectroscopic Features |

|---|---|---|---|

| Brominated acetophenone derivatives | 75–83% | 74–106 | IR: C-O-C stretches; NMR: aromatic and methylene protons |

This approach is useful for preparing intermediates that can be further transformed into dioxolane-containing benzene derivatives.

Summary Table of Preparation Methods

| Method No. | Approach | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Multi-step oxidation and acetalization | Sodium periodate, hydroxylamine hydrochloride, Oxone, ethylene glycol, 20 °C | Mild conditions, environmentally friendly oxidants | Yield data limited |

| 2 | Phase transfer catalysis and halogenation | Alkali hydroxides, phase transfer catalysts, strong acids, inert solvents, 20–180 °C | High regioselectivity, versatile | Requires careful catalyst selection |

| 3 | Direct alkylation with 1,3-dioxolane | Lewis acid catalysts, chlorobenzene derivatives, elevated temperatures | Straightforward, fewer steps | Possible side reactions, harsh conditions |

| 4 | Bromination and nucleophilic substitution | Bromine, substituted acetophenones, DMF, sodium methoxide, KI, reflux | Useful for intermediate synthesis | Multi-step, requires purification |

Analyse Des Réactions Chimiques

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to remove the chlorine atom or reduce the benzene ring

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents such as ethanol or acetone. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antifungal Activity

Research indicates that derivatives of 1-chloro-4-(1,3-dioxolan-2-ylmethyl)benzene demonstrate significant antifungal properties. A study highlighted the compound's effectiveness against pathogens such as Candida albicans and Trichophyton mentagrophytes, suggesting its potential use in antifungal formulations. The compound can be incorporated into various pharmaceutical forms including tablets, capsules, creams, and ointments at concentrations typically ranging from 0.1% to 3% by weight .

Synthesis of Antifungal Agents

The synthesis of this compound can serve as a precursor for developing new antifungal agents. The multi-step synthetic routes allow for the modification of the dioxolane moiety to enhance biological activity or reduce toxicity .

Chemical Synthesis and Intermediate

Synthetic Routes

this compound can be synthesized through various methodologies, primarily involving reactions with 4-chlorostyrene and other reagents like sodium periodate and hydroxylamine hydrochloride . This versatility makes it an attractive intermediate in organic synthesis.

Applications in Material Science

The compound's structural characteristics allow it to be utilized in the development of novel materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into these applications is ongoing, focusing on how modifications to the dioxolane group can affect material properties.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various dioxolane derivatives, including this compound. The results demonstrated a broader spectrum of activity compared to traditional imidazole derivatives, indicating a promising avenue for developing new antifungal treatments .

Case Study 2: Synthetic Utility

In a synthetic chemistry context, a study detailed the efficient synthesis pathways for this compound. The findings emphasized the compound's utility as a versatile building block for creating more complex organic structures .

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Pharmaceuticals | Antifungal agent with broad-spectrum efficacy | Formulations for skin infections |

| Chemical Synthesis | Intermediate for synthesizing other organic compounds | Precursor in drug discovery |

| Material Science | Enhances properties when incorporated into polymers | Development of high-performance materials |

Mécanisme D'action

The mechanism by which 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene with structurally related compounds, focusing on synthesis, physical properties, and reactivity.

Table 1: Comparative Analysis of Selected Compounds

Physicochemical and Environmental Behavior

- Volatility : The trifluoromethyl derivative has a high Henry's Law constant (3.5 × 10⁻² atm-cu m/mol), indicating rapid volatilization from water, whereas the dioxolane analog's acetal group likely reduces volatility.

- Environmental Impact : 1-Chloro-4-(trifluoromethyl)benzene is detected in groundwater and surface water, highlighting persistence, while the dioxolane derivative's stability may pose similar concerns unless biodegradable.

Research Findings and Challenges

- Synthesis Efficiency : High-yield routes (e.g., 92% for 1-Chloro-4-(2-chloro-2-methylpropyl)benzene ) contrast with low-yield reductions in nitro derivatives , underscoring the need for optimized conditions for the dioxolane analog.

- Analytical Characterization : Advanced NMR techniques (e.g., ¹³C, ¹⁹F in ) are critical for verifying structures of complex derivatives, including regioisomeric byproducts observed in oxidation reactions .

- Environmental and Safety Concerns : The persistence of trifluoromethyl derivatives necessitates studies on the dioxolane compound's biodegradability and toxicity.

Activité Biologique

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a compound with significant potential in various biological applications. Its unique structure, featuring a chlorobenzene moiety and a dioxolane ring, suggests diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₉ClO₂ and a molar mass of 188.62 g/mol. The presence of the dioxolane ring enhances the compound's stability and solubility, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially altering signal transduction pathways and influencing cellular responses.

These interactions can lead to physiological effects such as antimicrobial or anticancer activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | Benchchem |

| Escherichia coli | Significant inhibition | Benchchem |

| Candida albicans | Potential antifungal | Research findings |

The compound's effectiveness against these microorganisms suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression.

- Cell Lines Tested : Studies have used various cancer cell lines, including breast and lung cancer cells, showing dose-dependent cytotoxic effects.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound to enhance its biological activity. Researchers modified the side chains to improve solubility and potency against specific targets:

- Synthesis Methodology : The synthesis involved nucleophilic substitution reactions followed by oxidation processes to introduce additional functional groups.

- Biological Evaluation : The synthesized derivatives were evaluated for their antimicrobial and anticancer properties, revealing enhanced activity compared to the parent compound.

Q & A

Basic: What are the common synthetic routes for preparing 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene, and how is its structure confirmed?

Methodological Answer:

The compound is typically synthesized via coupling reactions. For example, photoredox-catalyzed methods using cesium carboxylate salts and aryl halides (e.g., oClPhEBX) in degassed CH₂Cl₂ under blue light irradiation yield derivatives with high regioselectivity . Post-synthesis purification involves column chromatography (e.g., SiO₂ with pentane). Structural confirmation employs multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to resolve substituent effects and verify regiochemistry . Key NMR parameters include chemical shifts for the dioxolane methylene group (δ ~4.5–5.0 ppm in ¹H-NMR) and aromatic protons influenced by electron-withdrawing chlorine .

Basic: How does the 1,3-dioxolane moiety affect the compound’s physicochemical properties?

Methodological Answer:

The 1,3-dioxolane ring enhances solubility in polar aprotic solvents (e.g., CH₂Cl₂, THF) due to its oxygen-rich structure, while the chlorinated benzene core contributes to lipophilicity (predicted LogP ~3.6, similar to tert-butyl chlorobenzene derivatives ). Stability studies under acidic/basic conditions are critical: the dioxolane ring may undergo hydrolysis in strong acids, requiring neutral pH for storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, with decomposition temperatures typically >200°C for analogous chlorinated aromatics .

Advanced: What mechanistic insights exist for radical-polar crossover reactions involving this compound?

Methodological Answer:

In photoredox-catalyzed fluorination, the compound’s benzylic position (adjacent to the dioxolane) may participate in radical intermediates. Studies on allylic fluorination using Selectfluor suggest a two-step mechanism: (1) photoinduced single-electron transfer (SET) generates a benzylic radical, and (2) polar crossover enables nucleophilic fluoride attack. Gibbs free energy profiles (DFT calculations) reveal that electron-donating dioxolane groups lower activation barriers for radical formation . Transient absorption spectroscopy can track radical lifetimes, while ¹⁹F-NMR quantifies fluorination efficiency .

Advanced: Can this compound form crystalline complexes with amino acids, and how are these interactions characterized?

Methodological Answer:

Analogous chlorinated benzene derivatives form crystalline hydrates and amino acid complexes via hydrogen bonding and π-π interactions . For this compound, co-crystallization with natural amino acids (e.g., L-proline) in aqueous ethanol may yield complexes. Characterization involves single-crystal X-ray diffraction (SC-XRD) to resolve bonding geometry, complemented by FTIR to identify NH···O (dioxolane) interactions. Thermal stability is assessed via DSC, with dehydration events observed at ~100–150°C .

Advanced: How does the electronic environment of the benzene ring influence electrophilic substitution reactivity?

Methodological Answer:

The chlorine substituent (electron-withdrawing) deactivates the benzene ring, directing electrophiles to the para position relative to the dioxolane group. Computational studies (e.g., Hammett σ constants) predict substituent effects on reaction rates. Experimental validation via nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation shows preferential para-substitution, confirmed by HPLC-MS and ¹H-NMR . Frontier molecular orbital (FMO) analysis (DFT) further correlates electron density distribution with reactivity .

Advanced: What environmental persistence or degradation pathways are predicted for this compound?

Methodological Answer:

While not a pesticide, its chlorinated aromatic structure suggests potential persistence. Degradation studies on analogous compounds (e.g., DDT) reveal reductive dechlorination under anaerobic conditions or photolysis via UV irradiation . For this compound, hydrolysis of the dioxolane ring in acidic soils may yield a diol intermediate, followed by microbial oxidation. Gas chromatography-mass spectrometry (GC-MS) tracks degradation products, while fugacity modeling predicts environmental partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.